molecular formula C22H20N4O12S2 B14753687 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate

2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate

Cat. No.: B14753687
M. Wt: 596.5 g/mol
InChI Key: JTLGNQOINQOSBR-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, disulfide, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the activation of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The disulfide bonds can be cleaved under reducing conditions to form thiols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while cleavage of the disulfide bonds produces thiols.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in bioconjugation and labeling studies.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.

    Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide (NHS) groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with monoclonal antibodies to modify lysine residues.

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.

    Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)): A homobifunctional polyethylene glycol linker used in bioconjugation.

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 5-((3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-nitrocyclohexyl)disulfanyl)-2-nitrobenzoate apart is its combination of functional groups, which allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in drug delivery and bioconjugation studies.

Properties

Molecular Formula

C22H20N4O12S2

Molecular Weight

596.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrocyclohexyl]disulfanyl]-2-nitrobenzoate

InChI

InChI=1S/C22H20N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1,3,9,12,14,16H,2,4-8,10H2

InChI Key

JTLGNQOINQOSBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-]

Origin of Product

United States

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